molecular formula C9H18N2O2S B12997189 1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide

1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide

Cat. No.: B12997189
M. Wt: 218.32 g/mol
InChI Key: GJLZUWGQBYAWCJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol It is characterized by the presence of a cyclopropyl group, a piperidine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with piperidine-3-carboxylic acid, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-N-(piperidin-3-yl)methanesulfonamide is unique due to its specific structural features, including the cyclopropyl group and the piperidin-3-yl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-cyclopropyl-N-piperidin-3-ylmethanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c12-14(13,7-8-3-4-8)11-9-2-1-5-10-6-9/h8-11H,1-7H2

InChI Key

GJLZUWGQBYAWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)CC2CC2

Origin of Product

United States

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